molecular formula C7HCl3F3NO B1323509 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride CAS No. 174727-38-9

2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride

Cat. No. B1323509
Key on ui cas rn: 174727-38-9
M. Wt: 278.4 g/mol
InChI Key: WODZIDKVWBPLGS-UHFFFAOYSA-N
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Patent
US08143411B2

Procedure details

100 ml of methanol and 4.37 ml (53.9 mmol) of pyridine were cooled in an ice-bath. A solution of 10.0 g (35.9 mmol) of 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride [Y. Tsuzuki et al., J. Med. Chem. 47, 2097-2109 (2004)] in 40 ml of dichloromethane was then added dropwise. The mixture was stirred with ice-cooling for one hour and then at room temperature for one hour. The reaction mixture was concentrated on a rotary evaporator. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then with saturated aqueous sodium chloride solution. The organic phase was dried with magnesium sulfate and the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (silica gel: isohexane/ethyl acetate=95/5). This gave 8.98 g (91% of theory) of the target compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].N1C=CC=CC=1.[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([F:23])([F:22])[F:21])[C:11]=1[C:12](Cl)=[O:13]>ClCCl>[Cl:9][C:10]1[N:18]=[C:17]([Cl:19])[CH:16]=[C:15]([C:20]([F:23])([F:22])[F:21])[C:11]=1[C:12]([O:2][CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
4.37 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC(=N1)Cl)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a rotary evaporator
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel: isohexane/ethyl acetate=95/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C(=O)OC)C(=CC(=N1)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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